

## Introduction: The Quintessential Agent for Renal Function Analysis

Author: BenchChem Technical Support Team. Date: January 2026

### Compound of Interest

Compound Name: *p*-Iodohippuric acid  
Cat. No.: B1293725

Get Quote

Ortho-iodohippuric acid, commonly referred to as o-iodohippurate or OIH, stands as a cornerstone in the field of nuclear medicine and renal physiology. This organic iodine-containing compound is renowned for its application as a radiopharmaceutical tracer for the noninvasive assessment of renal function.<sup>[1]</sup> It is analogous to *p*-aminohippuric acid (PAH), the gold standard for measuring renal plasma flow. OIH provides a highly efficient means to evaluate effective renal plasma flow (ERPF), renal perfusion, and overall excretory function.<sup>[2][3]</sup> This guide offers a comprehensive exploration of the chemical structure, physicochemical properties, and the foundational principles that govern the utility of o-iodohippurate in research and clinical diagnostics.

## Molecular Structure and Chemical Identity

O-iodohippurate is chemically classified as a benzamide. It is an N-acyl derivative formed from the condensation of 2-iodobenzoic acid with the amine, *p*-aminohippuric acid (PAH). The defining feature of its structure is the iodine atom positioned at the ortho- (or 2-) position of the benzene ring. This specific isomeric placement is crucial for its biological handling by the kidneys.

Fig 1. Chemical Structure of o-Iodohippuric Acid.

Table 1: Chemical Identifiers for o-Iodohippurate

| Identifier        | Value                                                       | Source |
|-------------------|-------------------------------------------------------------|--------|
| IUPAC Name        | 2-[(2-Iodobenzoyl)amino]acetic acid                         | [3]    |
| Molecular Formula | C <sub>9</sub> H <sub>7</sub> INO <sub>3</sub>              | [1][3] |
| Molecular Weight  | 305.07 g/mol                                                | [1][3] |
| CAS Number        | 147-58-0                                                    | [3]    |
| PubChem CID       | 8614                                                        | [3]    |
| Synonyms          | Ortho-iodohippuric acid, 2-iodohippuric acid, OIH, Hippuran | [1][3] |

The sodium salt form, Sodium o-iodohippurate (C<sub>9</sub>H<sub>7</sub>INaO<sub>3</sub>), is typically used for preparing aqueous solutions for injection.<sup>[4][5]</sup>

## Physicochemical Properties

The physical and chemical characteristics of o-iodohippurate are fundamental to its formulation as a radiopharmaceutical and its behavior in vivo.

Table 2: Key Physicochemical Properties of o-Iodohippuric Acid

| Property               | Value                                                                                                    | Significance                                                                                                                                                                                           | Source  |
|------------------------|----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------|
| Appearance             | Solid (Dihydrate form)                                                                                   | Relevant for handling and formulation of the non-radioactive compound.                                                                                                                                 | [4]     |
| Solubility in Water    | ~0.209 mg/mL (predicted)                                                                                 | Moderate solubility influences formulation; the sodium salt is used to enhance aqueous solubility for injections.                                                                                      | [1]     |
| pKa (Carboxylic Acid)  | 2.65 (predicted)                                                                                         | The acidic nature dictates that at physiological pH (~7.4), the molecule will be deprotonated and exist as the anionic o-iodohippurate, which is critical for its interaction with renal transporters. | [1]     |
| Lipophilicity (XLogP3) | 1.0                                                                                                      | Indicates moderate lipophilicity, allowing the compound to easily cross cell membranes.                                                                                                                | [1][6]  |
| Stability              | Stable under recommended storage. Radiopharmaceutical kits have defined shelf lives (e.g., 20-24 hours). | Stability is critical for ensuring the integrity of the product upon administration. Decomposition can be influenced by temperature and self-absorbed radiation.[7][8]                                 | [6][9]  |
| Storage                | Store at room temperature. Radiolabeled solutions are stored in adequately shielded containers.          | Prevents thermal and radiolytic decomposition.[6][10]                                                                                                                                                  | [6][11] |

## Radiopharmaceutical Aspects: Labeling with Iodine Isotopes

For its use in diagnostic imaging, o-iodohippurate is labeled with a radioactive isotope of iodine. The choice of isotope is a critical determinant of imaging radiation dosimetry, and clinical utility.

Table 3: Comparison of Common Iodine Radioisotopes for OIH Labeling

| Isotope                        | Half-Life  | Gamma Energy | Characteristics & Rationale                                                                                                                                                                                                                                                                                     |
|--------------------------------|------------|--------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Iodine-123 ( <sup>123</sup> I) | 13.2 hours | 159 keV      | Preferred for imaging: Short half-life reduces patient radiation dose. Its gamma energy is ideal for modern gamma cameras, producing high-functional images with less statistical noise. <sup>[1][3]</sup> The main limitation is its cyclotron production, which affects availability and cost. <sup>[3]</sup> |
| Iodine-131 ( <sup>131</sup> I) | 8.08 days  | 364 keV      | Historically significant: Was the first isotope used to label OIH. <sup>[3]</sup> Its long half-life and high-energy gamma rays, with beta particle emission, result in a higher radiation dose to the patient, making it less ideal for imaging compared to <sup>123</sup> I. <sup>[3][12]</sup>               |
| Iodine-125 ( <sup>125</sup> I) | 59.4 days  | 35 keV       | Primarily used in in vitro assays and animal studies due to its long half-life and low-energy gamma emission, which is not suitable for clinical imaging with gamma cameras. <sup>[13][14]</sup>                                                                                                                |

The labeling process involves the substitution of a non-radioactive iodine atom with a radioactive one, a process that must be performed under strict conditions to ensure high radiochemical purity.<sup>[15][16]</sup>

## Renal Handling and Mechanism of Action

The diagnostic power of O-iodohippurate stems from its rapid and efficient clearance by the kidneys, a process that mirrors that of PAH. The renal handling mechanism is dominated by active transport.<sup>[2][6]</sup>

- Glomerular Filtration (~20%): A minor portion of OIH that reaches the kidneys is freely filtered from the blood through the glomeruli into the Bowman's space. This is a passive process.<sup>[2][6]</sup>
- Active Tubular Secretion (~80%): The majority of OIH is actively secreted from the peritubular capillaries into the tubular fluid by the organic anion transporters (OATs) located in the proximal tubules.<sup>[2][6]</sup> This active transport is highly efficient, leading to a high renal extraction ratio.

This dual-pathway clearance results in an exceptionally high extraction of OIH from the blood in a single pass through the kidneys, with an extraction fraction approaching 90%.<sup>[1]</sup> This efficiency makes its clearance rate an excellent measure of Effective Renal Plasma Flow (ERPF).



[Click to download full resolution via product page](#)

Fig 2. Renal Clearance Pathway of o-Iodohippurate (OIH).

Table 4: Pharmacokinetic Profile of o-Iodohippurate

| Parameter                 | Value                                                                   | Significance                                                                       | Source |
|---------------------------|-------------------------------------------------------------------------|------------------------------------------------------------------------------------|--------|
| Plasma Protein Binding    | ~70% (reversible)                                                       | The unbound fraction is available for glomerular filtration and tubular secretion. | [6]    |
| Erythrocyte Binding       | ~30% (loose)                                                            | A portion of the agent is associated with red blood cells.                         | [6]    |
| Time to Max. Renal Uptake | 2-5 minutes                                                             | Rapid uptake allows for dynamic imaging shortly after injection.                   | [6][9] |
| Excretion Rate            | ~70% excreted in urine within 30 mins (normal function)                 | Rapid excretion is key to its utility in dynamic studies (renography).             | [6]    |
| Hepatobiliary Excretion   | < 0.4% (normal function); may increase to 5% in severe renal impairment | Minimal liver uptake ensures that the detected signal is specific to the kidneys.  | [6][9] |

## Quality Control for Radiopharmaceutical Preparations

Ensuring the purity and quality of radiolabeled o-iodohippurate is paramount for accurate diagnostic results and patient safety. Pharmacopeial monographs provide strict specifications. [6][11][17]

Table 5: Critical Quality Control Parameters for Iodohippurate Sodium I-123 Injection

| Parameter            | Specification                  | Rationale                                                                                                                                                                              | Source   |
|----------------------|--------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Radiochemical Purity | ≥ 97.0%                        | Ensures that the radioactivity is primarily from the desired compound (OIH). Impurities like free iodide or iodobenzoic acid can alter biodistribution and lead to inaccurate results. | [11][18] |
| Radionuclitic Purity | ≥ 85% as <sup>123</sup> I      | Confirms that the radioactivity originates from the correct isotope. Contaminating isotopes can interfere with imaging and increase the radiation dose.                                | [11][18] |
| pH of Solution       | 7.0 - 8.5                      | An improper pH can affect the stability of the compound and its biological behavior upon injection.                                                                                    | [11][18] |
| Bacterial Endotoxins | ≤ 175/V USP Endotoxin Units/mL | A critical safety measure to prevent pyrogenic reactions in the patient.                                                                                                               | [11][18] |

## Experimental Protocol: Determination of Radiochemical Purity by Chromatography

A common method for assessing radiochemical purity is chromatography, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [6][9]

### Step-by-Step TLC Methodology (Illustrative)

- Preparation: A drop of a solution containing potassium iodide and sodium thiosulfate is spotted on a TLC plate to act as a carrier for free iodide. [17]
- Application: A small, measured volume of the Iodohippurate Sodium I-131 injection is superimposed on the spot and allowed to dry. [17] A non-radioactive o-iodohippuric acid is spotted in a separate lane.
- Development: The TLC plate is placed in a chromatography tank containing a suitable mobile phase (e.g., a mixture of Toluene, Butanol, Acetic Acid). [9] The mobile phase travels up the plate via capillary action, separating the components based on their affinity for the stationary and mobile phase.
- Detection: After development, the plate is dried. The spot from the non-radioactive standard is visualized under UV light. The distribution of radioactivity is measured using a suitable radiation detector (e.g., a radiochromatogram scanner).
- Calculation: The radioactivity associated with the o-iodohippurate spot is compared to the total radioactivity on the strip. The result must meet the purity limit (e.g., ≥97%). [17]



[Click to download full resolution via product page](#)

Fig 3. Workflow for Radiochemical Purity QC by TLC.

## Conclusion

O-iodohippurate is a meticulously designed molecule whose chemical structure and physicochemical properties are optimized for the assessment of renal function. Its rapid and efficient clearance via both glomerular filtration and active tubular secretion makes it an invaluable tool for measuring effective renal plasma flow. Labeled with appropriate radioisotopes, particularly Iodine-123, it provides high-quality dynamic images of the kidneys, offering critical diagnostic information for a wide range of renal conditions. The stringent quality control protocols associated with its production ensure that it remains a reliable and safe agent for researchers, scientists, and clinicians in the ongoing efforts to understand and manage renal health and disease.

## References

- ortho -Iodohippuric acid - Grokipedia. (n.d.). Grokipedia.
- Technical Support Center: Overcoming Challenges in Iodohippurate Sodium I-123 Data Interpretation. (2025). Benchchem.
- Total and Individual Kidney Function Assessment with Iodine-123 Ortho-iodohippurate. (n.d.).
- The Renal Handling of Iodohippurate Sodium I-123: A Technical Guide. (2025). Benchchem.
- 123I IODOHIPPURATE. (n.d.). Richtlijnendatabase.
- ortho-Iodohippuric acid. (n.d.). In Wikipedia.
- Iodohippurate Sodium I-131. (2025). PubChem.
- Wellman, H. N., et al. (n.d.). Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH. PubMe
- Iodohippurate Sodium. (2025). PubChem.
- Pharmacokinetics of 125I-iothalamate and 131I-o-iodohippurate in man. (n.d.). PubMed.
- A QUANTITATIVE ANALYSIS OF THE I-131 SODIUM O-IODOHIPPURATE RENOGRAM IN HYPERTENSIVE PATIENTS. (1964). Journal of Urolc
- The In Vitro Stability of [131I]O-Iodohippurate. (1979). Journal of Nuclear Medicine, 20, 441-447. Retrieved from  
[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUXzqG89mT2n7GZLRRApNOYQ4tnwbEXtBv9qHuDHIWHkLiiYh2CkFcgmdbTxvDkRT18x9\\_\\_wfwQte2AJhyaf7L9WiUxr6VnoqwgSqZZ1RnyUsj5WC80rsWYNX2BYsZdsGyy8ucDPMD](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUXzqG89mT2n7GZLRRApNOYQ4tnwbEXtBv9qHuDHIWHkLiiYh2CkFcgmdbTxvDkRT18x9__wfwQte2AJhyaf7L9WiUxr6VnoqwgSqZZ1RnyUsj5WC80rsWYNX2BYsZdsGyy8ucDPMD)
- The in vitro stability of [131I]o-iodohippurate. (n.d.). Semantic Scholar.
- 131I IODOHIPPURATE. (n.d.). Richtlijnendatabase.
- Ortho-Iodohippurate-I 131 Kidney Scanning in Renal Failure. (n.d.). RSNA Journals.
- An assessment of the "radioactive renogram" using O-iodohippurate sodium (Hippuran) labelled with radioactive iodine. (1963). Canadian Medical Journal, 88(21), 1055-64.
- IODOHIPPURATE SODIUM. (n.d.). gsrs.
- Iodohippurate sodium 131-I (OIH) clearance in mice bioassay of radiopharmaceuticals. (1971). Proc Soc Exp Biol Med, 137(4), 1343-51.
- Iodohippurate Sodium I 123 Injection. (n.d.). USP Monographs.
- Iodohippurate Sodium I 131 Injection. (n.d.). USP Monographs.
- IODOHIPPURATE SODIUM DIHYDRATE. (n.d.). precisionFDA.
- Stability of 131 I-Ortho-Iodo-Hippuric Acid ( 131 I-Hippuran) Labelled Compound Produced by CANST (Center of Applied Nuclear Science and Tech Bandung. (2020). ResearchGate.
- Iodohippurate Sodium I 123 Injection. (n.d.).
- Iodohippuric acid I-125. (2025). PubChem.
- Iodohippurate Sodium I 125. (2025). PubChem.
- Letter: The preparation of iodine-123 labelled sodium ortho-iodo hippurate and its clearance by the rat kidneys. (1975). International Journal of App and Isotopes, 26(5), 319-20.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [grokipedia.com](http://grokipedia.com) [grokipedia.com]
- 2. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 3. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 4. Iodohippurate Sodium | C9H7INaO3 | CID 23689317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. [richtlijnendatabase.nl](http://richtlijnendatabase.nl) [richtlijnendatabase.nl]
- 7. [jnm.snmjournals.org](http://jnm.snmjournals.org) [jnm.snmjournals.org]
- 8. The in vitro stability of [131I]o-iodohippurate. | Semantic Scholar [semanticscholar.org]
- 9. [richtlijnendatabase.nl](http://richtlijnendatabase.nl) [richtlijnendatabase.nl]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- 11. [ftp.uspbpep.com](http://ftp.uspbpep.com) [ftp.uspbpep.com]

- 12. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsna.org [pubs.rsna.org]
- 14. Iodohippurate Sodium I 125 | C9H7INaO3 | CID 23677973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.rsna.org [pubs.rsna.org]
- 16. Letter: The preparation of iodine-123 labelled sodium ortho-iodo hippurate and its clearance by the rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ftp.uspbep.com [ftp.uspbep.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]

• To cite this document: BenchChem. [Introduction: The Quintessential Agent for Renal Function Analysis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293725#chemical-properties-and-structure-of-o-iodohippurate>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental use.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)